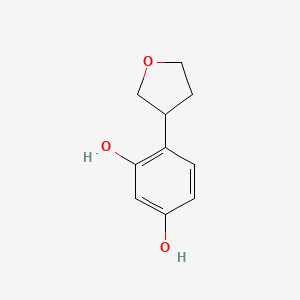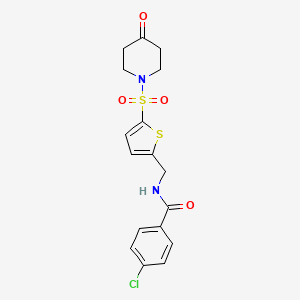
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Thiophene Ring: The thiophene ring is synthesized through a series of reactions involving sulfur-containing reagents.
Introduction of the Piperidinylsulfonyl Group: This step involves the sulfonylation of the thiophene ring with a piperidinylsulfonyl chloride.
Attachment of the Benzamide Group: The final step involves the coupling of the thiophene derivative with 4-chlorobenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the process .
化学反应分析
Types of Reactions
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
科学研究应用
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
作用机制
The mechanism of action of 4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide involves the inhibition of lysyl oxidase (LOX). LOX is a copper-dependent amine oxidase that catalyzes the cross-linking of collagen and elastin in the extracellular matrix. By inhibiting LOX, the compound prevents the formation of these cross-links, thereby reducing the structural integrity of the extracellular matrix and inhibiting tumor growth and metastasis .
相似化合物的比较
Similar Compounds
4-chloro-N-((5-(4-oxopiperidin-1-ylsulfonyl)thiophen-2-yl)methyl)benzamide: This compound is unique due to its specific substitution pattern and its potent inhibitory activity against LOX.
Other LOX Inhibitors: Compounds such as beta-aminopropionitrile (BAPN) and PXS-5153A are also known LOX inhibitors but differ in their chemical structure and potency.
Uniqueness
This compound stands out due to its high selectivity and potency as a LOX inhibitor, as well as its favorable pharmacokinetic properties, making it a promising candidate for further development in cancer therapy .
属性
分子式 |
C17H17ClN2O4S2 |
|---|---|
分子量 |
412.9 g/mol |
IUPAC 名称 |
4-chloro-N-[[5-(4-oxopiperidin-1-yl)sulfonylthiophen-2-yl]methyl]benzamide |
InChI |
InChI=1S/C17H17ClN2O4S2/c18-13-3-1-12(2-4-13)17(22)19-11-15-5-6-16(25-15)26(23,24)20-9-7-14(21)8-10-20/h1-6H,7-11H2,(H,19,22) |
InChI 键 |
YXYZWXRBHIBALW-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=O)S(=O)(=O)C2=CC=C(S2)CNC(=O)C3=CC=C(C=C3)Cl |
产品来源 |
United States |
Synthesis routes and methods
Procedure details






体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(alpha-Methyl)-2,6-dimethylbenzyl]imidazole](/img/structure/B8368525.png)
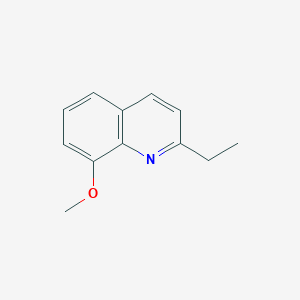
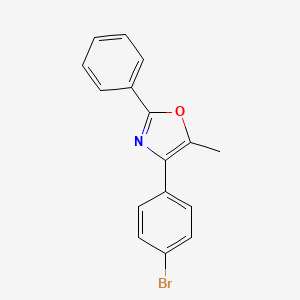
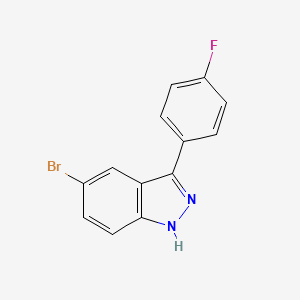
![tert-butyl 2-oxohexahydropyrrolo[3,4-d]imidazole-5(1H)-carboxylate](/img/structure/B8368552.png)
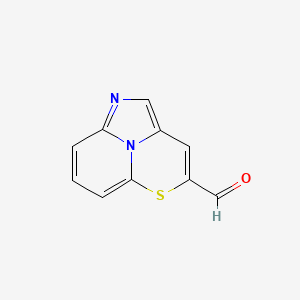
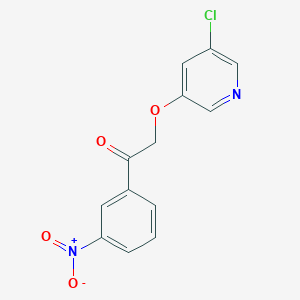
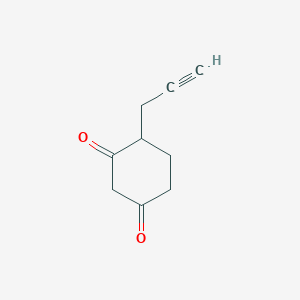

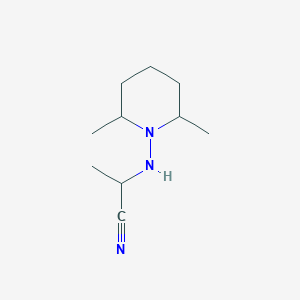
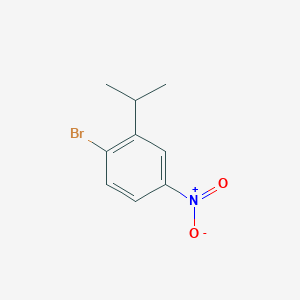
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)sulfanyl]ethanol](/img/structure/B8368591.png)
